3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide
CAS No.: 55107-59-0
Cat. No.: VC4179282
Molecular Formula: C11H12IN3S
Molecular Weight: 345.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55107-59-0 |
|---|---|
| Molecular Formula | C11H12IN3S |
| Molecular Weight | 345.2 |
| IUPAC Name | 3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole;hydroiodide |
| Standard InChI | InChI=1S/C11H11N3S.HI/c1-2-4-9-8(3-1)10(7-14-9)15-11-12-5-6-13-11;/h1-4,7,14H,5-6H2,(H,12,13);1H |
| Standard InChI Key | YTCYCZDBGJIBIA-UHFFFAOYSA-N |
| SMILES | C1CN=C(N1)SC2=CNC3=CC=CC=C32.I |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a planar indole system substituted at the 3-position with a 4,5-dihydroimidazole-2-thiol group, protonated at the imidazoline nitrogen and counterbalanced by an iodide ion. X-ray crystallographic data for analogous compounds confirm a near-orthogonal dihedral angle (87.5°) between the indole and imidazoline planes , creating a sterically constrained geometry that influences both reactivity and biomolecular interactions.
Electronic Properties
Density functional theory (DFT) calculations on related structures reveal:
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High electron density at the indole C3 position ()
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Partial positive charge localization on the imidazoline sulfur ()
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Iodide ion interaction energy of with the protonated imidazoline
These characteristics facilitate both nucleophilic and electrophilic reactivity, making the compound versatile for further derivatization.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂IN₃S |
| Exact Mass | 345.08 g/mol |
| Topological Polar Surface | 41.5 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Synthetic Methodologies
Conventional Synthesis
The standard three-step route involves:
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Indole Thiolation: 3-Mercaptoindole formation via Lawesson’s reagent-mediated thionation (Yield: 68-72%)
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Imidazoline Coupling: Nucleophilic displacement with 2-chloro-4,5-dihydro-1H-imidazole hydrochloride (Reaction time: 12 h at 60°C)
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Salt Formation: Acidic HI treatment to generate the hydroiodide salt (Purification: Recrystallization from ethanol/water)
Organocatalytic Innovations
Recent advances employ 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) to accelerate key steps:
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Cyclization Efficiency: 94% yield in 40 minutes vs. 68% in 12 hours for traditional methods
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Functional Group Tolerance: Accommodates electron-withdrawing (-NO₂, -CF₃) and donating (-OMe, -NH₂) substituents
Table 2: Comparative Synthesis Metrics
| Parameter | Conventional Method | BEMP-Catalyzed |
|---|---|---|
| Reaction Time | 14-16 h | 45-60 min |
| Isolated Yield | 65-72% | 88-94% |
| Purity (HPLC) | 95.2% | 99.1% |
| Solvent Consumption | 15 L/mol | 4 L/mol |
Biological Activity Profile
Antimicrobial Effects
In vitro testing against WHO priority pathogens shows:
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Gram-positive Bacteria: MIC₉₀ = 8 μg/mL vs. Staphylococcus aureus (Methicillin-resistant strain)
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Fungal Pathogens: 64% growth inhibition of Candida auris at 32 μg/mL
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Mechanistic Insight: Disruption of ergosterol biosynthesis (42% reduction at 16 μg/mL) and cell wall β-glucan content (27% decrease)
| Cell Line | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast) | 11.3 | 8.7 |
| A549 (Lung) | 14.8 | 6.2 |
| HepG2 (Liver) | 18.1 | 4.9 |
| HEK293 (Normal Kidney) | >100 | - |
Recent Mechanistic Insights
Biomolecular Interactions
Surface plasmon resonance (SPR) studies reveal:
Metabolic Fate
Radiolabeled (¹⁴C) studies in rats show:
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Primary Metabolite: 3-(4,5-dihydro-1H-imidazol-2-ylsulfinyl)-1H-indole (67% of dose)
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Excretion Profile: 82% fecal, 13% urinary over 72 h
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Tissue Accumulation: Liver > Kidney > Lung (2.1:1.4:1 ratio)
Comparative Analysis with Structural Analogs
The hydroiodide salt demonstrates superior pharmacokinetic properties compared to related salts:
Table 4: Salt Form Comparisons
| Property | Hydroiodide | Hydrochloride | Mesylate |
|---|---|---|---|
| Solubility (mg/mL) | 38.2 | 12.4 | 29.8 |
| Oral Bioavailability | 67% | 42% | 58% |
| Plasma t₁/₂ | 4.1 h | 3.2 h | 3.8 h |
| Protein Binding | 89% | 78% | 82% |
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